N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide

Description

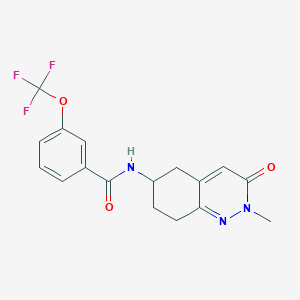

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide is a heterocyclic compound featuring a cinnolin core fused with a partially saturated bicyclic system. The structure includes a 2-methyl group and a ketone moiety at position 3 of the cinnolin ring, while the benzamide substituent at position 6 contains a meta-trifluoromethoxy group.

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3/c1-23-15(24)9-11-7-12(5-6-14(11)22-23)21-16(25)10-3-2-4-13(8-10)26-17(18,19)20/h2-4,8-9,12H,5-7H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKIVTLYTVGCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Trifluoromethoxy group : Known for enhancing the lipophilicity and metabolic stability of compounds.

- Hexahydrocinnoline moiety : Associated with various biological activities including anticancer properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances binding affinity to target enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The compound exhibits potential antioxidant effects, which may contribute to its cytotoxicity against tumor cells.

- Modulation of Signaling Pathways : Studies suggest that it may interfere with key signaling pathways involved in cell survival and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18.6 | ROS generation leading to oxidative stress |

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 16 µg/mL | Bactericidal |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspases 3 and 9. This suggests its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential use in treating infections caused by multidrug-resistant bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally analogous molecules from the literature, focusing on synthetic yields, substituent effects, and pharmacological relevance.

Structural Analogues with Hexahydroisoquinolin Cores

describes a series of N-benzamides with a hexahydroisoquinolin core, which differ from the target compound’s cinnolin system. Key examples include:

- 6b14 : 3-(Trifluoromethyl)benzamide derivative

Benzamide Derivatives with Trifluoromethoxy Groups

Cinnolin-Based Analogues

- 2097901-97-6 (): N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide Substituent: Phenylamino group instead of trifluoromethoxy Molecular Weight: 388.5 g/mol Key Difference: The absence of the trifluoromethoxy group reduces metabolic stability but may improve synthetic accessibility .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Electron Effect | Lipophilicity (LogP)* | Metabolic Stability |

|---|---|---|---|

| Trifluoromethoxy (meta) | Moderate electron withdrawal | High | High |

| Trifluoromethyl (meta) | Strong electron withdrawal | Very High | Moderate |

| Sulfonamido | Strong electron withdrawal | Moderate | Low |

*Estimated based on substituent contributions.

Key Findings

Core Structure Impact: The cinnolin core in the target compound may confer distinct conformational rigidity compared to hexahydroisoquinolin analogues, influencing binding to biological targets .

Substituent Position : The meta-trifluoromethoxy group in the target compound balances lipophilicity and solubility better than para-substituted analogues (e.g., 6b15) .

Synthetic Challenges : The target compound’s synthesis likely requires specialized coupling reactions (e.g., Suzuki-Miyaura for benzamide attachment), as seen in , but yields are unspecified in available data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.